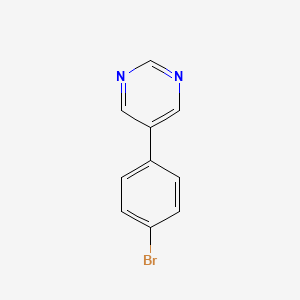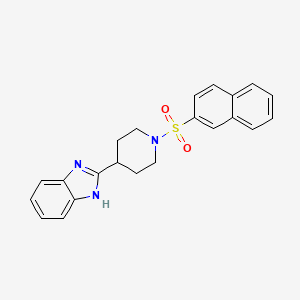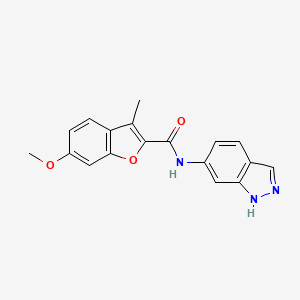![molecular formula C25H22N4O3 B2776554 N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)-2-indol-3-YL-2-oxoethanamide CAS No. 1024523-22-5](/img/structure/B2776554.png)
N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)-2-indol-3-YL-2-oxoethanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)-2-indol-3-YL-2-oxoethanamide is a complex organic compound with a fused pyrazole-indole structure. It contains a tert-butyl group, a methyl group, and an oxo group, contributing to its overall structure.
Synthesis Analysis
The synthesis of this compound involves a multistep process. One efficient approach is a one-pot two-step reaction sequence:
- Condensation : Starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde, a solvent-free condensation reaction forms an N-(5-pyrazolyl)imine intermediate.
- Reductive Amination : The N-(5-pyrazolyl)imine reacts with 2-pyridinecarboxaldehyde to yield N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine.
This method is operationally easy, has a short reaction time, and avoids the need for isolating and purifying the aldimine intermediate.
Molecular Structure Analysis
The molecular formula of this compound is C~24~H~23~N~5~O~2~ . It consists of a pyrazole-indole core with tert-butyl, methyl, and oxo substituents. The structure has been fully characterized using FTIR-ATR, 1D and 2D NMR spectroscopy, EIMS, and elemental analysis.
Chemical Reactions Analysis
The scaffold moiety of this compound is anchored in the kinase deep pocket and extends with diverse functional groups toward the hinge region and the front pocket. These variations can cause the compound to exhibit different binding kinetics, resulting in an improved residence time.
Physical And Chemical Properties Analysis
Unfortunately, I don’t have specific data on the physical and chemical properties of this compound. However, experimental techniques such as IR spectroscopy, NMR, and mass spectrometry can provide valuable information about its behavior.
科学的研究の応用
Biological Activity and Therapeutic Potential
Synthesis and Biological Activities : A study by Mandour et al. (2012) describes the synthesis of novel compounds where the structural motifs and functional groups bear resemblance to the compound . These compounds showed significant anti-inflammatory, analgesic, and anticonvulsant activities, suggesting potential therapeutic applications. Additionally, they exhibited antimicrobial activity against Escherichia coli and Pseudomonas aeruginosa, indicating their relevance in addressing bacterial infections (Mandour, El-Sawy, Ebaid, & Hassan, 2012).
Chemical Synthesis Techniques : The ambient-temperature synthesis of related compounds demonstrates innovative methods in chemical synthesis that could be applied to a broad range of pyrazole derivatives, including the compound of interest. Such techniques enhance the efficiency and yield of compound synthesis, which is crucial for the development of pharmaceuticals and research chemicals (Becerra, Cobo, & Castillo, 2021).
Catalytic Applications and Material Science : Novel pyrazole and imidazole compounds have been synthesized and evaluated as catalysts in chemical reactions, such as the Heck coupling reaction. This suggests that compounds with similar structural frameworks might find applications in catalysis, potentially impacting material science and synthetic chemistry (Boltina, Yankey, Guzei, Spencer, Ojwach, & Darkwa, 2012).
Safety And Hazards
Without specific safety data, it’s challenging to assess hazards associated with this compound. Researchers should follow standard laboratory safety protocols when handling and synthesizing it.
将来の方向性
Further studies could explore its biological activity, potential drug-like properties, and applications in medicinal chemistry. Investigating its interactions with specific targets and evaluating its pharmacological effects would be valuable.
Please note that this analysis is based on general knowledge and hypothetical scenarios. For precise information, consult relevant scientific literature and experimental data123.
特性
IUPAC Name |
N-(3-tert-butyl-1-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl)-2-(1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c1-25(2,3)23-19-20(29(4)28-23)15-10-9-13(11-16(15)21(19)30)27-24(32)22(31)17-12-26-18-8-6-5-7-14(17)18/h5-12,26H,1-4H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPFFCMQAVGBDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C2=C1C(=O)C3=C2C=CC(=C3)NC(=O)C(=O)C4=CNC5=CC=CC=C54)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-tert-butyl-1-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl)-2-(1H-indol-3-yl)-2-oxoacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

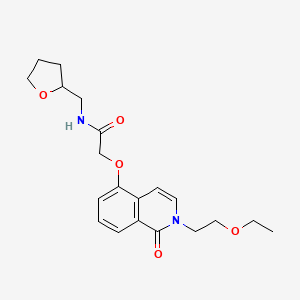
![2-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2776472.png)
![N-(3-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2776473.png)

![2-(3-bromophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2776476.png)
![N-(3-acetylphenyl)-3-[3-(4-ethylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]propanamide](/img/structure/B2776479.png)
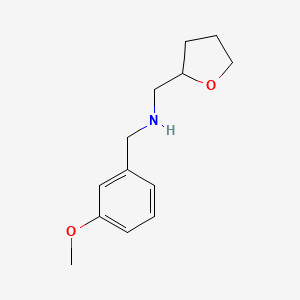
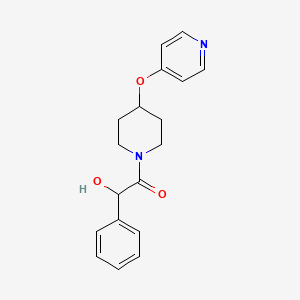
![3-(4-bromophenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2776485.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2776486.png)
![3-amino-N-cyclopropyl-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2776487.png)
